molecular formula C20H25FN2O2 B5369279 2-({3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}methyl)-5-methoxy-4-pyridinol

2-({3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}methyl)-5-methoxy-4-pyridinol

Cat. No. B5369279
M. Wt: 344.4 g/mol
InChI Key: PUCMBIXBZAKZHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}methyl)-5-methoxy-4-pyridinol, also known as F13714, is a novel chemical compound that has shown promising results in scientific research. It belongs to the class of pyridinols and has been studied for its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 2-({3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}methyl)-5-methoxy-4-pyridinol is not fully understood. However, it has been shown to act as a selective antagonist of the 5-HT6 receptor, which is a subtype of the serotonin receptor. The 5-HT6 receptor is involved in the regulation of cognitive function, mood, and appetite. By blocking the 5-HT6 receptor, this compound may improve cognitive function and mood and reduce appetite.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of dopamine and acetylcholine in the brain, which are neurotransmitters that are involved in cognitive function and mood. This compound has also been shown to reduce the levels of inflammatory cytokines, such as TNF-alpha and interleukin-1 beta, which are involved in inflammation and pain.

Advantages and Limitations for Lab Experiments

2-({3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}methyl)-5-methoxy-4-pyridinol has several advantages for lab experiments. It is a small molecule that can easily penetrate the blood-brain barrier, which makes it suitable for studying the effects of drugs on the central nervous system. This compound has also been shown to have a low toxicity profile in animal studies. However, the limitations of this compound include its limited solubility in water and its instability in acidic conditions.

Future Directions

For the study of 2-({3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}methyl)-5-methoxy-4-pyridinol include human clinical trials and the development of new analogs with improved properties.

Synthesis Methods

The synthesis of 2-({3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}methyl)-5-methoxy-4-pyridinol involves several steps, including the condensation of 3-fluorobenzaldehyde with 2-(piperidin-1-yl)ethanamine, followed by the reduction of the resulting imine with sodium borohydride. The final step involves the coupling of the resulting amine with 5-methoxy-2-pyridinol in the presence of a coupling agent. The synthesis of this compound has been reported in several research articles, and the yield and purity of the compound have been optimized.

Scientific Research Applications

2-({3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}methyl)-5-methoxy-4-pyridinol has been studied extensively for its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. This compound has also been studied for its potential use as an antidepressant and anxiolytic. In addition, this compound has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain.

properties

IUPAC Name

2-[[3-[2-(3-fluorophenyl)ethyl]piperidin-1-yl]methyl]-5-methoxy-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN2O2/c1-25-20-12-22-18(11-19(20)24)14-23-9-3-5-16(13-23)8-7-15-4-2-6-17(21)10-15/h2,4,6,10-12,16H,3,5,7-9,13-14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUCMBIXBZAKZHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CNC(=CC1=O)CN2CCCC(C2)CCC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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